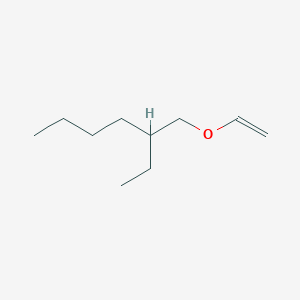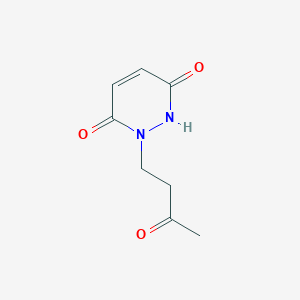
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, also known as 3,6-DKDP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyridazine and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have demonstrated that 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-α and IL-6, and to increase levels of antioxidants, such as superoxide dismutase. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique structure and potential therapeutic applications make it a promising candidate for drug development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. One area of focus is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of analogs of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione may lead to the discovery of compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves the reaction of 3-oxobutanal with hydrazine hydrate, followed by cyclization with acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
There has been significant research on the potential therapeutic applications of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-oxobutyl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIAVBBNVOJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

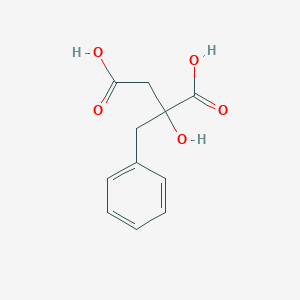
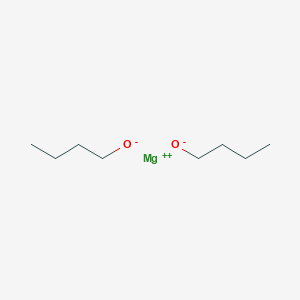
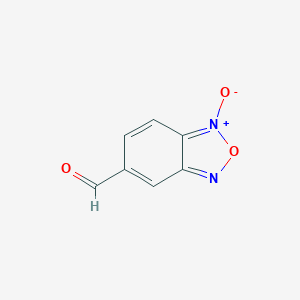
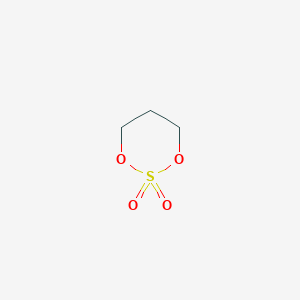
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
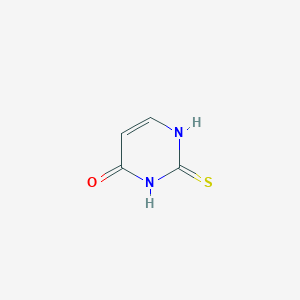
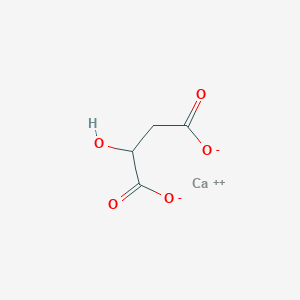
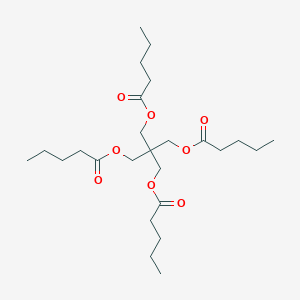
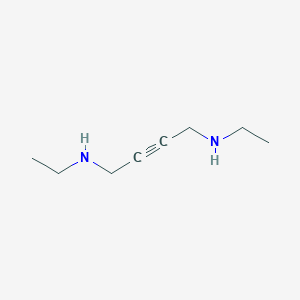
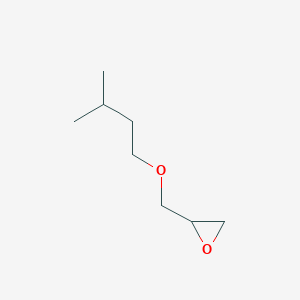
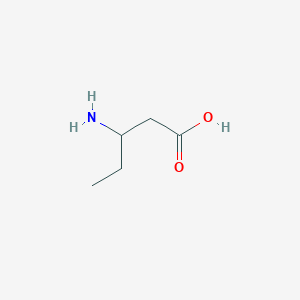
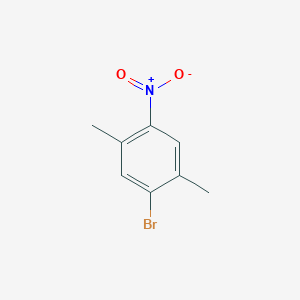
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
